

# 2-Chloro-5-fluoro-4-methyl-3-nitropyridine structure elucidation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Chloro-5-fluoro-4-methyl-3-nitropyridine

**Cat. No.:** B3026526

[Get Quote](#)

An In-depth Technical Guide: Structure Elucidation of **2-Chloro-5-fluoro-4-methyl-3-nitropyridine**

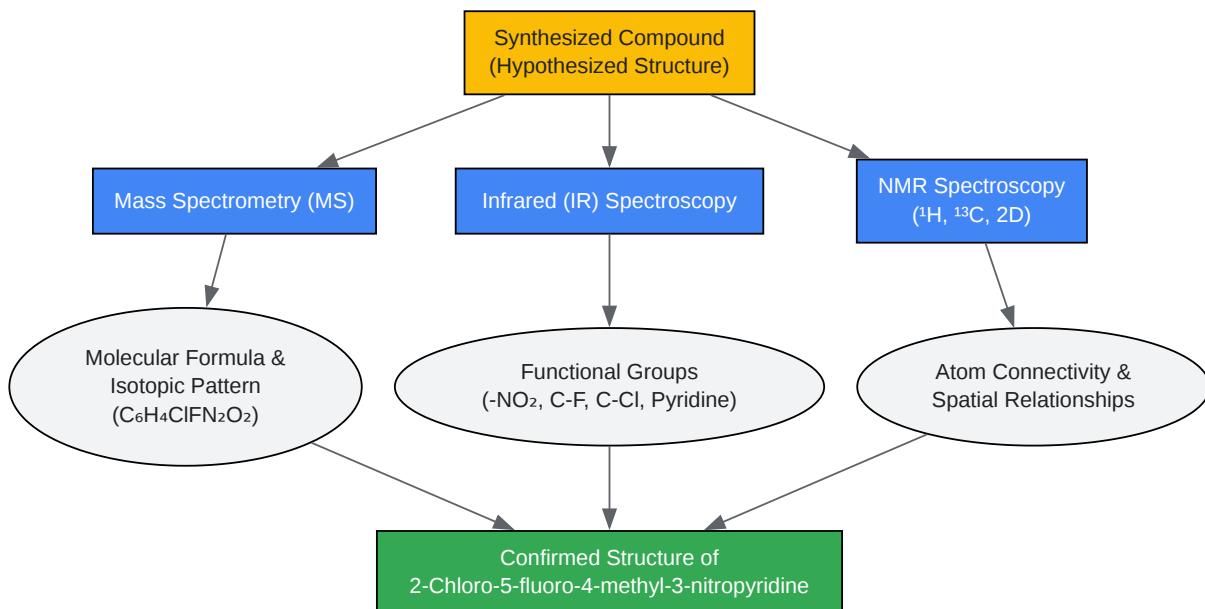
Prepared by: Gemini, Senior Application Scientist

## Abstract

This technical guide provides a comprehensive methodology for the structural elucidation of **2-Chloro-5-fluoro-4-methyl-3-nitropyridine** (CAS No: 1003711-51-0)[1][2]. As a substituted pyridine, this compound represents a class of heterocyclic molecules that are pivotal as intermediates and building blocks in the pharmaceutical and agrochemical industries[3][4]. The precise confirmation of its molecular structure is a critical prerequisite for its application in drug development and synthetic chemistry. This document outlines a multi-technique analytical workflow, integrating mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. Each section details the causality behind the experimental choices, provides step-by-step protocols, and interprets the expected data, offering a self-validating system for unambiguous structure confirmation.

## Introduction and Molecular Overview

**2-Chloro-5-fluoro-4-methyl-3-nitropyridine** is a highly functionalized pyridine derivative with the molecular formula  $C_6H_4ClFN_2O_2$  and a molecular weight of 190.56 g/mol [1]. The arrangement of its five substituents—a chloro, a fluoro, a methyl, and a nitro group, in addition


to the pyridine nitrogen—creates a unique electronic and steric environment. This complexity necessitates a rigorous and multifaceted analytical approach to unequivocally confirm its constitution and substitution pattern. An incorrect structural assignment could lead to significant setbacks in synthetic campaigns and drug discovery programs. This guide serves as a definitive resource for researchers and scientists tasked with verifying the identity and purity of this important chemical entity.

The hypothesized structure, which the following analytical workflow is designed to confirm, is presented below. The numbering convention used throughout this guide is specified in the diagram.

Caption: Hypothesized structure of **2-Chloro-5-fluoro-4-methyl-3-nitropyridine**.

## The Integrated Analytical Workflow

The structure elucidation process is not a linear path but a convergence of evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. Mass spectrometry establishes the elemental formula, infrared spectroscopy identifies the functional groups, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity. This integrated approach ensures the final structure is validated from several perspectives, providing the highest degree of confidence.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for structural elucidation.

## Mass Spectrometry: Formula and Isotopic Verification

**Expertise & Causality:** The first step in identifying an unknown compound is to determine its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the authoritative technique for this purpose. We choose HRMS over standard MS because its high mass accuracy allows for the calculation of a unique elemental formula, distinguishing it from other potential isomers or impurities. Electrospray Ionization (ESI) is selected as a soft ionization technique to preserve the molecule and observe the protonated molecular ion  $[M+H]^+$  with minimal fragmentation.

## Experimental Protocol (LC-HRMS)

- Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of acetonitrile/water (1:1 v/v) containing 0.1% formic acid to a final concentration of 0.1  $\mu$ g/mL. The formic acid aids in the protonation of the pyridine nitrogen for ESI in positive ion mode.
- Liquid Chromatography (LC): Inject the sample onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm ID, 1.8  $\mu$ m particle size). Use a simple isocratic flow of 50% acetonitrile in water (with 0.1% formic acid) at a flow rate of 0.3 mL/min. This step serves primarily to introduce the sample into the mass spectrometer.
- Mass Spectrometry (MS):
  - Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  - Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
  - Mass Range: m/z 100-300.
  - Capillary Voltage: 3.5 kV.
  - Source Temperature: 120 °C.

## Data Interpretation

The primary goal is to locate the monoisotopic mass of the protonated molecule,  $[M+H]^+$ . The presence of a chlorine atom provides a crucial validation point due to its natural isotopic abundance ( $^{35}\text{Cl}$ : ~75.8%,  $^{37}\text{Cl}$ : ~24.2%). This results in a characteristic isotopic pattern where the  $[M+2+\text{H}]^+$  peak is approximately one-third the intensity of the  $[M+H]^+$  peak.

| Ion Species                                                            | Calculated Monoisotopic Mass (m/z) | Expected Observation                                              |
|------------------------------------------------------------------------|------------------------------------|-------------------------------------------------------------------|
| $[\text{C}_6\text{H}_4^{35}\text{ClF}\text{N}_2\text{O}_2+\text{H}]^+$ | 191.0021                           | High-intensity peak, confirming the base formula.                 |
| $[\text{C}_6\text{H}_4^{37}\text{ClF}\text{N}_2\text{O}_2+\text{H}]^+$ | 193.0000                           | Peak at +2 m/z with ~32% relative intensity of the 191.0021 peak. |

A measured mass within 5 ppm of the calculated value for  $C_6H_5ClFN_2O_2$  provides definitive evidence for the elemental composition, forming the first pillar of our structural proof.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

**Expertise & Causality:** NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides direct information about the chemical environment of each proton and carbon atom and, crucially, how they are connected. A full suite of 1D ( $^1H$ ,  $^{13}C$ ) and 2D (HSQC, HMBC) experiments is required to build an unambiguous map of the molecule's carbon-hydrogen framework and the placement of its substituents.

### Experimental Protocol ( $^1H$ , $^{13}C$ , and 2D NMR)

- **Sample Preparation:** Dissolve approximately 10-15 mg of the compound in ~0.6 mL of deuterated chloroform ( $CDCl_3$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- **Spectrometer:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **1D Experiments:**
  - Acquire a standard  $^1H$  NMR spectrum.
  - Acquire a proton-decoupled  $^{13}C$  NMR spectrum.
- **2D Experiments:**
  - Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify direct C-H correlations.
  - Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) C-H correlations. This is the key experiment for piecing the structure together.

### Data Interpretation

The interpretation relies on predicting the signals based on the hypothesized structure and matching them to the experimental data.

<sup>1</sup>H NMR Spectrum (Predicted):

- Aromatic Region: One signal is expected for the single proton at the C6 position. Due to the strong electron-withdrawing effects of the adjacent ring nitrogen and the ortho/para nitro and chloro groups, this proton (H6) is expected to be significantly downfield ( $\delta$  ~8.5-8.8 ppm). It should appear as a doublet due to coupling with the fluorine atom at C5 (typically  $^3J(H,F) \approx 6$ -8 Hz).
- Aliphatic Region: One signal is expected for the three equivalent protons of the methyl group at C4. This will be a singlet, likely in the region of  $\delta$  2.5-2.8 ppm.

<sup>13</sup>C NMR Spectrum (Predicted): Six distinct carbon signals are expected. The chemical shifts are heavily influenced by the substituents. Fluorine coupling will be observed for carbons C4, C5, and C6.

- C2 (bearing Cl): ~148-152 ppm.
- C3 (bearing NO<sub>2</sub>): ~145-149 ppm.
- C4 (bearing CH<sub>3</sub>): ~135-140 ppm (doublet due to  $^2J(C,F)$ ).
- C5 (bearing F): ~155-160 ppm (large doublet due to  $^1J(C,F)$ ).
- C6 (bearing H): ~125-130 ppm (doublet due to  $^2J(C,F)$ ).
- CH<sub>3</sub> Carbon: ~15-20 ppm.

2D NMR Spectra (Predicted Correlations): The HMBC spectrum is the cornerstone of the proof. It will show correlations that unambiguously link the isolated proton signals to the carbon backbone, confirming the substituent positions.

- Methyl Protons (on C4): Will show correlations to C3, C4, and C5. This confirms the methyl group is adjacent to the nitro-bearing and fluoro-bearing carbons.

- Aromatic Proton (H6): Will show correlations to C2, C4, and C5. The correlation to C2 (the chloro-substituted carbon) and C4 (the methyl-substituted carbon) definitively places the single proton at the C6 position, completing the structural puzzle.
- HSQC Spectrum: Will show a single correlation between the proton at  $\delta$  ~8.6 ppm and the carbon at  $\delta$  ~127 ppm, confirming this signal corresponds to C6.

---

#### Predicted NMR Data Summary

---

| $^1\text{H}$ NMR    | $\delta$ (ppm)                                         |
|---------------------|--------------------------------------------------------|
| H6                  | ~8.6 (d, $^3\text{J}(\text{H},\text{F}) \approx 7$ Hz) |
| $\text{CH}_3$       | ~2.6 (s)                                               |
| $^{13}\text{C}$ NMR | $\delta$ (ppm)                                         |
| C2                  | ~150                                                   |
| C3                  | ~147                                                   |
| C4                  | ~138 (d, $^2\text{J}(\text{C},\text{F})$ )             |
| C5                  | ~158 (d, $^1\text{J}(\text{C},\text{F})$ )             |
| C6                  | ~127 (d, $^2\text{J}(\text{C},\text{F})$ )             |
| $\text{CH}_3$       | ~17                                                    |

---

## Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. While NMR and MS provide the core structural framework, IR serves as a complementary, self-validating check. For this molecule, the definitive detection of the nitro group's characteristic stretching vibrations is a primary objective.

## Experimental Protocol (ATR-IR)

- Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

- Acquisition: Record the spectrum from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .

## Data Interpretation

The spectrum should be analyzed for characteristic absorption bands that correspond to the functional groups in the molecule.

| Functional Group        | Vibration Type     | Expected Frequency ( $\text{cm}^{-1}$ ) | Importance                                           |
|-------------------------|--------------------|-----------------------------------------|------------------------------------------------------|
| Nitro ( $\text{NO}_2$ ) | Asymmetric Stretch | $\sim 1530 - 1560$                      | High. Strong, sharp band confirming the nitro group. |
| Nitro ( $\text{NO}_2$ ) | Symmetric Stretch  | $\sim 1340 - 1360$                      | High. Strong, sharp band confirming the nitro group. |
| Aromatic C=C/C=N        | Ring Stretching    | $\sim 1450 - 1600$                      | Confirms the pyridine ring.                          |
| C-F                     | Stretch            | $\sim 1000 - 1100$                      | Confirms the presence of the C-F bond.               |
| Aromatic C-H            | Stretch            | $\sim 3050 - 3100$                      | Weak band confirming the aromatic C-H bond.          |
| Aliphatic C-H           | Stretch            | $\sim 2850 - 3000$                      | Confirms the methyl group C-H bonds.                 |
| C-Cl                    | Stretch            | $\sim 600 - 800$                        | Confirms the C-Cl bond.                              |

The presence of two strong, distinct peaks in the  $1560-1530\text{ cm}^{-1}$  and  $1360-1340\text{ cm}^{-1}$  regions provides unequivocal evidence for the nitro group, completing the trifecta of analytical confirmation.

## Conclusion

The structural elucidation of **2-Chloro-5-fluoro-4-methyl-3-nitropyridine** is achieved through a synergistic and self-validating analytical workflow. High-resolution mass spectrometry confirms the exact molecular formula ( $C_6H_4ClFN_2O_2$ ) and the presence of chlorine through its isotopic signature. Infrared spectroscopy provides a quick and definitive fingerprint of the essential functional groups, most notably the nitro moiety. Finally, a comprehensive suite of 1D and 2D NMR experiments delivers an unambiguous and detailed map of the atomic connectivity, confirming the precise substitution pattern on the pyridine ring. The convergence of data from these three independent methods provides the authoritative and trustworthy structural proof required for advancing research and development in the chemical and pharmaceutical sciences.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Chloro-5-fluoro-4-methyl-3-nitropyridine - [sigmaaldrich.com]
- 2. 1003711-51-0|2-Chloro-5-fluoro-4-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-5-fluoro-4-methyl-3-nitropyridine structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3026526#2-chloro-5-fluoro-4-methyl-3-nitropyridine-structure-elucidation>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)